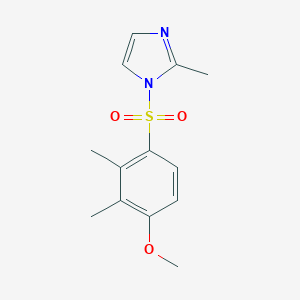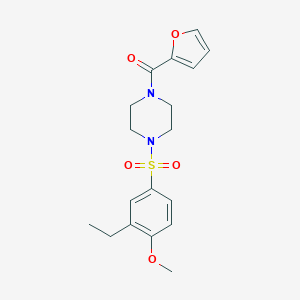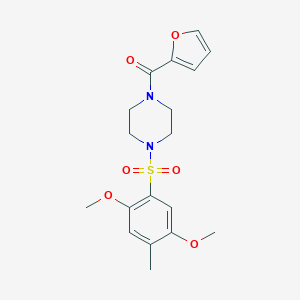![molecular formula C14H19BrN2O5S B512988 1-Acétyl-4-[(4-bromo-2,5-diméthoxyphényl)sulfonyl]pipérazine CAS No. 941263-85-0](/img/structure/B512988.png)
1-Acétyl-4-[(4-bromo-2,5-diméthoxyphényl)sulfonyl]pipérazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an acetyl group, a bromo-substituted dimethoxyphenyl group, and a sulfonyl group attached to a piperazine ring
Applications De Recherche Scientifique
1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies investigating the interaction of piperazine derivatives with biological targets such as receptors and enzymes.
Chemical Biology: It serves as a probe in chemical biology research to study cellular processes and pathways.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mécanisme D'action
Target of Action
The primary targets of 1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine are likely to be the 5-HT2A, 5-HT2B, and 5-HT2C receptors . These receptors are part of the serotonin receptor family and play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.
Mode of Action
The compound acts as an agonist or partial agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors . This means it binds to these receptors and activates them, leading to an increase in the intracellular levels of cAMP (cyclic adenosine monophosphate), which further triggers a cascade of intracellular events.
Pharmacokinetics
Its distribution, metabolism, and excretion would depend on various factors, including its lipophilicity, plasma protein binding, and susceptibility to metabolic enzymes .
Result of Action
The activation of 5-HT2 receptors by the compound can lead to a variety of cellular and molecular effects. These may include changes in neuronal firing rates, modulation of the release of various neurotransmitters, and alterations in gene expression. The exact effects would depend on the specific cell type and the physiological context .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the pH and temperature of the surroundings, the presence of other drugs or substances that can interact with the compound, and individual-specific factors such as age, sex, genetic makeup, and health status .
Méthodes De Préparation
The synthesis of 1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2,5-dimethoxybenzene and piperazine.
Acetylation: The piperazine ring is acetylated using acetic anhydride in the presence of a base such as pyridine to form 1-acetylpiperazine.
Sulfonylation: The 4-bromo-2,5-dimethoxybenzene is sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Coupling Reaction: The sulfonylated bromo-dimethoxybenzene is then coupled with the acetylated piperazine under appropriate reaction conditions, typically involving a base such as sodium hydride or potassium carbonate, to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to remove the sulfonyl group.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding piperazine derivative.
Common reagents used in these reactions include sodium hydride, potassium carbonate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine can be compared with other piperazine derivatives such as:
1-Acetyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine: Similar structure but with a chloro group instead of a bromo group, which may affect its reactivity and binding properties.
1-Acetyl-4-[(4-methyl-2,5-dimethoxyphenyl)sulfonyl]piperazine: Contains a methyl group instead of a bromo group, leading to different chemical and biological properties.
1-Acetyl-4-[(4-nitro-2,5-dimethoxyphenyl)sulfonyl]piperazine: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of 1-Acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[4-(4-bromo-2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O5S/c1-10(18)16-4-6-17(7-5-16)23(19,20)14-9-12(21-2)11(15)8-13(14)22-3/h8-9H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWXGCPDBWWRCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B512906.png)
![4-[(3,4-dimethoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B512907.png)

![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512910.png)



![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512925.png)

![1-(2,5-Dichlorophenyl)-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine](/img/structure/B512930.png)

![1-[(4-Isopropylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B512936.png)

